molecular formula C18H15NO B182667 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline CAS No. 2859-55-4

4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline

Cat. No. B182667
CAS RN: 2859-55-4
M. Wt: 261.3 g/mol
InChI Key: WWQSNGMSYOYSOC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to certain receptors and modulate their activity.
Biochemical and Physiological Effects:
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. It has also been shown to inhibit the replication of certain viruses. In vivo studies have shown that it reduces the growth of tumors in animal models and exhibits anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline in lab experiments include its high purity, stability, and ease of synthesis. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in certain experiments. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action and identify its cellular targets. Furthermore, it can be used as a building block for the synthesis of novel compounds with improved properties. Finally, its use in material science can be further explored for the development of new organic semiconductors and light-emitting diodes.
Conclusion:
4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline is a versatile chemical compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it exhibits a wide range of biological activities. Further research is needed to explore its potential as a therapeutic agent and its mechanism of action. Its use in material science can also be further explored for the development of new organic semiconductors and light-emitting diodes.

Synthesis Methods

The synthesis of 4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline involves the reaction of 2-aminobenzophenone with p-anisaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. This method yields a high-quality product with a yield of up to 80%.

Scientific Research Applications

4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been used as a fluorescent probe for detecting metal ions in biological systems. In material science, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic synthesis, it has been used as a key intermediate for the synthesis of various other compounds.

properties

CAS RN

2859-55-4

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6+

InChI Key

WWQSNGMSYOYSOC-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23

SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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